Technical Monograph: 3,4-Dichloro-N-methylaniline Hydrochloride
Technical Monograph: 3,4-Dichloro-N-methylaniline Hydrochloride
CAS Number: 1187385-65-4 Free Base CAS: 40750-59-2 Document Type: Technical Reference Guide Version: 1.0[1]
Executive Summary
3,4-Dichloro-N-methylaniline hydrochloride (CAS 1187385-65-4) is the hydrochloride salt of the secondary amine 3,4-dichloro-N-methylaniline.[1][2] It serves as a critical intermediate in the synthesis of phenylurea herbicides (e.g., Diuron, Linuron) and is a primary metabolite monitored in environmental toxicology and pharmacokinetic studies.[1] This guide provides a comprehensive technical overview of its physicochemical properties, synthesis pathways, analytical characterization, and handling protocols for researchers in agrochemical discovery and pharmaceutical development.[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]
The hydrochloride salt offers enhanced stability and water solubility compared to its free base liquid form, making it the preferred standard for analytical calibration and solid-phase synthesis.[1]
Table 1: Core Chemical Specifications
| Parameter | Specification |
| Chemical Name | 3,4-Dichloro-N-methylaniline hydrochloride |
| Synonyms | N-Methyl-3,4-dichloroaniline HCl; 3,4-Dichlorobenzenamine hydrochloride; DCPMU-HCl |
| CAS Number (Salt) | 1187385-65-4 |
| CAS Number (Free Base) | 40750-59-2 |
| Molecular Formula | C₇H₇Cl₂N[1][2][3][4][5][6][7][8][9] · HCl |
| Molecular Weight | 212.46 g/mol (Salt); 176.04 g/mol (Base) |
| Appearance | Off-white to light brown crystalline solid |
| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents |
| Melting Point | >200°C (Decomposes) |
| Acidity (pKa) | ~3.5–4.0 (Conjugate acid of the aniline) |
Synthesis & Manufacturing Pathways
The synthesis of 3,4-Dichloro-N-methylaniline hydrochloride typically proceeds via the selective N-methylation of 3,4-dichloroaniline, followed by acidification.[1] Control over mono-methylation vs. di-methylation is the critical process parameter (CPP).[1]
Primary Synthetic Route (Laboratory Scale)
-
Methylation: Reaction with a methylating agent (Dimethyl sulfate or Methyl iodide) under controlled basic conditions to favor mono-alkylation.[1] Alternatively, reductive amination using formaldehyde and sodium cyanoborohydride provides higher selectivity.[1]
-
Salt Formation: The resulting free base oil is dissolved in an anhydrous ether or dioxane, followed by the introduction of HCl gas or 4M HCl in dioxane to precipitate the hydrochloride salt.[1]
Metabolic Pathway (Environmental Context)
In environmental and toxicological studies, this compound is identified as DCPMU (3-(3,4-dichlorophenyl)-1-methylurea), a degradation product of Diuron.[1] It is formed via the oxidative N-demethylation of the parent herbicide by cytochrome P450 enzymes or soil microbial activity.[1]
Visualization: Synthesis & Degradation Workflow[1]
Figure 1: Synthetic route from aniline precursor and environmental formation via Diuron degradation.[1]
Applications in Research & Development
Agrochemical Metabolite Standards
In the development of phenylurea herbicides, this compound is a required analytical standard (DCPMU) for regulatory submission (EPA/EFSA).[1] It is used to validate:
-
Soil Dissipation Studies: Tracking the half-life of Diuron in field trials.
-
Groundwater Monitoring: Detecting leaching of toxic metabolites.[1]
Pharmaceutical Intermediate
The 3,4-dichloroaniline moiety is a "privileged scaffold" in medicinal chemistry, often associated with lipophilic binding pockets.[1] The N-methyl variant allows for the introduction of a secondary amine handle, facilitating the synthesis of:
Analytical Characterization Protocols
For rigorous identification, a multi-modal approach combining NMR and LC-MS is required.[1]
Proton NMR (^1H-NMR)
-
Solvent: DMSO-d6
-
Key Signals:
-
Aromatic Region (7.0–7.5 ppm): Multiplets corresponding to the 1,2,4-substituted benzene ring (3 protons).[1]
-
N-Methyl Group (2.7–2.9 ppm): Singlet (3H).[1] In the salt form, this may shift downfield and appear as a broad singlet due to coupling with the ammonium proton.[1]
-
Amine Proton (Variable): Broad singlet, typically >8.0 ppm for the ammonium salt.[1]
-
HPLC-UV/MS Method (Standard Operating Procedure)
This protocol is designed for the separation of the salt from its parent aniline and Diuron.[1]
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm; MS (ESI+) |
| Retention Time | ~5.2 min (Elutes after 3,4-dichloroaniline, before Diuron) |
| Mass Target | m/z 176.0 [M+H]⁺ (Free base ion detected) |
Handling, Stability & Safety (EHS)[1]
Signal Word: DANGER GHS Classification: Acute Tox. 3 (Oral/Dermal/Inhalation), STOT RE 2.[1]
Toxicology Profile
Like many halogenated anilines, this compound is a potent methemoglobinemia inducer.[1] It interferes with the oxygen-carrying capacity of blood.[1][4]
-
Acute Toxicity: High systemic toxicity upon ingestion or skin contact.[1]
-
Target Organs: Blood, Liver, Kidneys.[1]
Storage & Stability[1]
-
Hygroscopicity: The hydrochloride salt is hygroscopic.[1]
-
Storage Conditions: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Desiccate to prevent hydrolysis or clumping.[1]
-
Shelf Life: 24 months if stored properly in amber glass vials (light sensitive).[1]
Disposal
Incineration in a chemical combustor equipped with an afterburner and scrubber is mandatory due to the release of NOx and HCl gases during thermal decomposition.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2800931, 3,4-Dichloro-N-methylaniline.[1] Retrieved from [Link][1]
-
United States Environmental Protection Agency (EPA). Reregistration Eligibility Decision (RED) for Diuron.[1] (Detailed metabolic pathways including DCPMU).[1] Retrieved from [Link][1]
-
Tixier, C., et al. (2000). Occurrence of Phenylurea Herbicides and their Metabolites in Surface Waters.[1] Environmental Science & Pollution Research.[1] (Validates analytical methods for N-methyl-3,4-dichloroaniline).
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